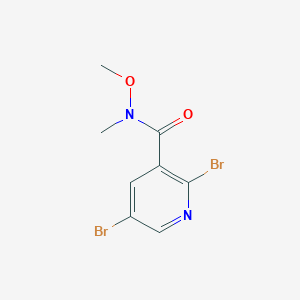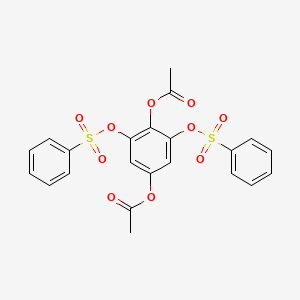![molecular formula C7H12N2OS B13078695 1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)
1-Thia-4,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thia-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound that has garnered attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves a one-pot three-component condensation reaction. This process includes the reaction of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions. A Dean-Stark trap is used to remove water, facilitating the formation of the spirocyclic structure . The reaction mixture is then subjected to column chromatography to isolate the desired product in yields ranging from 27% to 60% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of commercially available starting materials and straightforward reaction conditions makes this synthesis amenable to large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The sulfur atom in the thiazolidine ring can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Condensation Reactions: The spirocyclic structure allows for condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as sulfoxides, sulfones, and N-alkylated derivatives .
Applications De Recherche Scientifique
1-Thia-4,8-diazaspiro[4
Pharmaceutical Chemistry: The compound has shown promise as an anti-ulcer agent, with activity comparable to omeprazole.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the development of new therapeutic agents.
Biological Research: The compound’s ability to interact with various biological targets makes it a useful tool for studying biochemical pathways.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets in the body. For instance, its anti-ulcer activity is believed to be mediated through the inhibition of gastric acid secretion and the protection of the gastric mucosa . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidin-4-one Derivatives: These compounds share a similar thiazolidine ring structure and have been studied for their anti-ulcer activity.
Spirocyclic Compounds: Other spirocyclic compounds, such as spiro-oxindoles and spiro-piperidines, exhibit similar structural features and biological activities.
Uniqueness
1-Thia-4,8-diazaspiro[4.5]decan-3-one stands out due to its unique combination of a thiazolidine ring and a spirocyclic structure. This dual feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
1-thia-4,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYXFTYZSNHVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)


